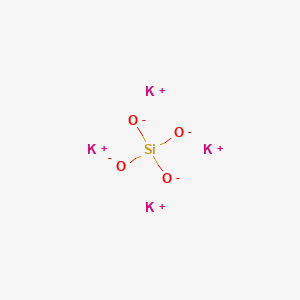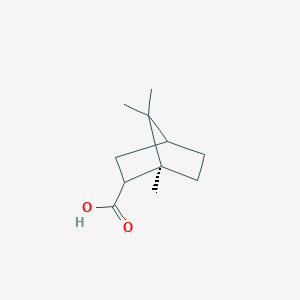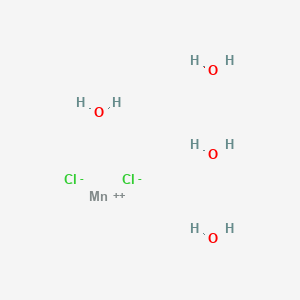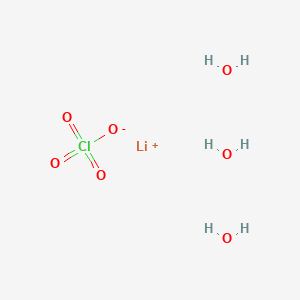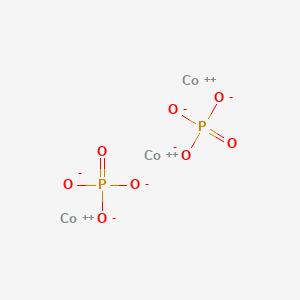
Ethyl succinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl succinyl chloride is an organic compound with the molecular formula C6H8Cl2O2. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an ethyl ester and the other into an acid chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl succinyl chloride can be synthesized through several methods. One common method involves the reaction of monoethyl succinate with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride is added dropwise to monoethyl succinate, and the mixture is heated until the reaction is complete. The product is then purified by distillation under reduced pressure.
Industrial Production Methods
In industrial settings, the production of monoethylsuccinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl succinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form monoethyl succinate and hydrochloric acid.
Reduction: It can be reduced to monoethyl succinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of monoethylsuccinic chloride from monoethyl succinate.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride: Used in reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Monoethyl Succinate: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
Ethyl succinyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of monoethylsuccinic chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may be used to modify active pharmaceutical ingredients to enhance their properties .
Comparison with Similar Compounds
Similar Compounds
Monoethylsuccinate: Similar structure but lacks the acid chloride functionality.
Succinic Anhydride: Another derivative of succinic acid with different reactivity.
Ethylsuccinyl Chloride: Similar compound with slight structural differences.
Uniqueness
Ethyl succinyl chloride is unique due to its dual functionality as both an ester and an acid chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-ethylbutanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCVVFQGHCLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


